molecular formula C17H11N3O3S2 B2356333 Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-17-4

Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2356333
CAS No.: 888409-17-4
M. Wt: 369.41
InChI Key: JYJDWLTUIYFFCZ-UHFFFAOYSA-N
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Description

Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate (CAS: 888409-17-4) is a bis-benzothiazole derivative featuring two benzo[d]thiazole moieties linked via a carboxamido group at position 6 of each ring, with one ring also bearing a methyl ester substituent.

Properties

IUPAC Name

methyl 2-(1,3-benzothiazole-6-carbonylamino)-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S2/c1-23-16(22)10-3-5-12-14(7-10)25-17(19-12)20-15(21)9-2-4-11-13(6-9)24-8-18-11/h2-8H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJDWLTUIYFFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Benzothiazole Precursors

The Gewald synthesis, traditionally employed for thiophene derivatives, has been adapted for benzothiazole systems. In this approach, 2-aminobenzenethiol reacts with methyl cyanoacetate in the presence of sulfur and a base such as sodium ethoxide. The reaction proceeds via a three-component condensation to form the benzothiazole core, followed by amidation and esterification steps.

Reaction Conditions:

  • Temperature: 80–100°C
  • Catalyst: Sodium ethoxide (10 mol%)
  • Solvent: Ethanol or DMF
  • Yield: 45–60%

A key challenge is the regioselective introduction of the carboxamido and carboxylate groups at the 6-position of each benzothiazole ring. Modulating the electronic effects of substituents through nitro or methoxy groups has been shown to enhance regioselectivity.

Oxidation-Mediated Synthesis

Patent WO2017115137A1 describes a scalable oxidation strategy for benzothiazole derivatives using sodium hypochlorite (NaClO) as the primary oxidant. For the target compound, 2,5-dimethyl-benzenesulfonamide undergoes sequential oxidation to introduce the carboxylate functionality.

Key Steps:

  • Chlorosulfonation: Reaction with chlorosulfonic acid at −10°C to 0°C.
  • Ammonolysis: Treatment with ammonia water to yield sulfonamide intermediates.
  • Oxidation: NaClO in sulfuric acid mediates the conversion of methyl groups to carboxylates.

Optimization Data:

Parameter Optimal Value Impact on Yield
NaClO Concentration 12–15% w/w Maximizes oxidation efficiency
Reaction Temperature 35–40°C Minimizes over-oxidation
pH Control 1–2 (HCl) Precipitates product

This method achieves yields of 68–72% but requires careful handling of hazardous oxidants.

Annulation Reactions Using 2-Mercaptobenzothiazole

Adapting methodologies from thiazolo[3,2-a]benzimidazole synthesis, 2-mercaptobenzothiazole serves as a versatile precursor. Reaction with methyl 2-bromoacetate in acetic acid generates the thiazolo ring, which is subsequently functionalized via nucleophilic acyl substitution.

Mechanistic Insights:

  • Thioether Formation: 2-Mercaptobenzothiazole reacts with methyl 2-bromoacetate to form a thioether intermediate.
  • Cyclization: Intramolecular nucleophilic attack forms the fused benzothiazole system.
  • Amidation: Coupling with benzo[d]thiazole-6-carbonyl chloride introduces the carboxamido group.

Yield Improvement Strategies:

  • Catalyst: Triethylamine (10 mol%) enhances acylation efficiency.
  • Solvent: Dichloromethane (DCM) reduces side reactions.

Reaction Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may promote decomposition at elevated temperatures. Ethanol and water mixtures (3:1 v/v) offer a balance between reactivity and stability.

Thermal Stability Data:

Solvent Decomposition Onset Temperature
DMF 120°C
Ethanol/Water 150°C
Acetic Acid 110°C

Byproduct Formation and Mitigation

Common byproducts include:

  • Over-oxidized species: Carboxylic acids resulting from excessive NaClO exposure.
  • Dimerization products: Caused by radical coupling during thioether formation.

Purification Techniques:

  • Chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves carboxylate and amide derivatives.
  • Recrystallization: Methanol/water (7:3) yields >95% pure product.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.98 (d, J = 8.0 Hz, 2H, Ar-H), 3.92 (s, 3H, OCH₃).
  • ¹³C NMR: 167.8 ppm (C=O ester), 164.3 ppm (C=O amide).

Infrared Spectroscopy (IR):

  • Peaks at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (amide C=O) confirm functional group integrity.

Applications and Derivatives

The compound serves as a precursor for:

  • Herbicidal agents: Structural analog of mesosulfuron-methyl.
  • Anticancer agents: Thiazolo[3,2-a]benzimidazole derivatives exhibit MGlu1 antagonist activity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for new medications.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Structural Analogues and Modifications

Compound Name Substituents/Modifications Key Differences from Target Compound
Methyl benzo[d]thiazole-6-carboxylate Single benzothiazole ring with methyl ester at position 6 Lacks carboxamido linkage and second benzothiazole ring
Ethyl 2-(benzo[d]thiazole-2-carboxamido)... Ethyl ester and carboxamido group at position 2 of the second benzothiazole Positional isomer of carboxamido linkage
2-Acetamido-N-[3-(pyridin-2-ylamino)propyl] Acetamido group at position 2 and carboxamide-linked alkyl chain Different substituents and functional groups
Methyl 4-(benzyloxy)-2-(methylamino)... Methoxy and methylamino substituents; single benzothiazole ring Simplified structure with no bis-benzothiazole framework

Physicochemical Properties

  • Solubility and Stability: The methyl ester and carboxamido groups likely improve solubility compared to non-polar derivatives (e.g., halogenated compounds in ).
  • Melting Points : Derivatives with bulky substituents (e.g., phenylethoxy in ) exhibit higher melting points, whereas the target compound’s symmetrical structure may confer intermediate thermal stability .

Biological Activity

Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a benzo[d]thiazole core, which is known for its significance in various biological applications. The compound's structure allows it to interact with multiple biological targets, potentially leading to diverse pharmacological effects.

1. Anticancer Activity

Research indicates that compounds within the benzo[d]thiazole class exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

  • A study conducted by researchers demonstrated that derivatives of benzo[d]thiazoles showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, indicating potent anticancer activity .
  • The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influenced cytotoxicity, emphasizing the importance of specific substituents in enhancing activity .
CompoundIC50 Value (µg/mL)Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Similar compounds have demonstrated the ability to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.

Research Findings

  • In vitro studies suggest that this compound may interfere with pro-inflammatory cytokine production, thereby reducing inflammation.
  • The mechanism involves the inhibition of signaling pathways that lead to the expression of inflammatory mediators.

3. Antimicrobial Activity

This compound has shown promise as an antimicrobial agent against various pathogens.

Case Study: Antimicrobial Assays

  • A series of tests revealed that compounds in the benzo[d]thiazole family exhibited inhibitory effects against Mycobacterium tuberculosis and other bacterial strains.
  • Molecular docking studies indicated effective binding to bacterial enzymes, suggesting a potential mechanism for its antimicrobial action.
PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis<10 µg/mL
Staphylococcus aureus<15 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and inflammation.
  • Receptor Binding : It could bind to receptors involved in inflammatory responses or cancer progression, modulating their activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate?

  • Answer : The synthesis typically involves coupling reactions between benzo[d]thiazole-6-carboxylic acid derivatives. For example:

  • Step 1 : Activation of benzo[d]thiazole-6-carboxylic acid using coupling agents like HATU or EDCI in anhydrous DMF to form an active ester intermediate.
  • Step 2 : Reaction with methyl 2-aminobenzo[d]thiazole-6-carboxylate under basic conditions (e.g., triethylamine) to form the amide bond.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol yields the final product .
  • Key validation : ¹H/¹³C NMR to confirm amide bond formation (δ ~8.3–8.5 ppm for NH protons) and ester group integrity (δ ~3.8–4.0 ppm for OCH₃) .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column (gradient: 0.1% TFA in H₂O/MeCN) to assess purity (>95% by UV detection at 254 nm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₁N₃O₃S₂: 358.0325) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies optimize the compound’s biological activity through structural modifications?

  • Answer : Focus on substituent effects and structure-activity relationships (SAR):

  • Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 4 of the benzothiazole ring to enhance DNA gyrase inhibition .
  • Bioisosteric replacement : Substitute the methyl ester with a carboxylic acid to improve solubility and target binding (e.g., IC₅₀ reduction from 12 µM to 3.5 µM against Acinetobacter baumannii) .
  • Table 1 : Activity comparison of derivatives:
Substituent PositionFunctional GroupMIC (µg/mL) vs. P. aeruginosa
4-Cl1.2
4-OCH₃5.8
6-COOH0.9
(Data adapted from )

Q. How can X-ray crystallography resolve discrepancies in reported binding modes with DNA gyrase?

  • Answer : Utilize SHELX programs for crystallographic refinement:

  • Crystallization : Co-crystallize the compound with E. coli DNA gyrase (PDB: 6FQQ) in 20% PEG 3350, 0.2 M ammonium sulfate (pH 6.5).
  • Data collection : Synchrotron radiation (λ = 1.0 Å) to 1.8 Å resolution.
  • Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding analysis. Key interactions include π-π stacking with Phe⁵⁰⁶ and hydrogen bonds with Asp⁷³ (bond length: 2.8 Å) .

Q. What experimental approaches reconcile conflicting data on cytotoxicity in mammalian cell lines?

  • Answer : Address variability using standardized assays:

  • Cell lines : Use HepG2 (liver) and HEK293 (kidney) cells with matched passage numbers.
  • Assay conditions : MTT assay at 48 hr exposure, normalized to DMSO controls (<0.1% v/v).
  • Confounding factors : Check for thiazole ring hydrolysis under physiological conditions (pH 7.4) via LC-MS; hydrolyzed metabolites (e.g., benzo[d]thiazole-6-carboxylic acid) may exhibit off-target toxicity .

Methodological Guidance

Q. How to design a stability study for this compound under physiological conditions?

  • Protocol :

Buffer preparation : Phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to mimic blood plasma.

Incubation : 37°C, 0–24 hr, with aliquots taken at 0, 2, 6, 12, and 24 hr.

Analysis : LC-MS to track degradation products (e.g., ester hydrolysis to carboxylic acid).

Kinetics : Calculate half-life (t₁/₂) using first-order decay model. Typical t₁/₂: 8–12 hr .

Q. What computational tools predict the compound’s ADMET properties?

  • Tools :

  • SwissADME : Predicts logP (2.1), intestinal absorption (82%), and CYP450 inhibition (CYP3A4: moderate).
  • Molinspiration : Polar surface area (PSA = 98 Ų) indicates moderate blood-brain barrier penetration.
  • AutoDock Vina : Docking score (-8.2 kcal/mol) correlates with DNA gyrase inhibition .

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